1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone]
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Overview
Description
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] is a complex organic compound that features a combination of thiazole, pyrazole, and hydrazone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone intermediate, which is then cyclized to form the thiazole ring.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate.
Coupling of the thiazole and pyrazole rings: The thiazole and pyrazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the hydrazone: The final step involves the reaction of the coupled product with 4-benzoylphenylhydrazine to form the hydrazone derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, pyrazole, and benzoylphenyl rings, leading to the formation of substituted derivatives.
Hydrolysis: The hydrazone moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and benzoylphenyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] can be compared with other similar compounds:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
Hydrazone derivatives: Compounds like isoniazid and hydralazine contain the hydrazone moiety and are used as antitubercular and antihypertensive agents, respectively.
The uniqueness of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(4-benzoylphenyl)hydrazone] lies in its combination of these three moieties, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H18ClN5O2S |
---|---|
Molecular Weight |
500g/mol |
IUPAC Name |
4-[(4-benzoylphenyl)diazenyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H18ClN5O2S/c1-16-23(30-29-21-13-9-19(10-14-21)24(33)18-5-3-2-4-6-18)25(34)32(31-16)26-28-22(15-35-26)17-7-11-20(27)12-8-17/h2-15,31H,1H3 |
InChI Key |
DLAFUYISUKCIOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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